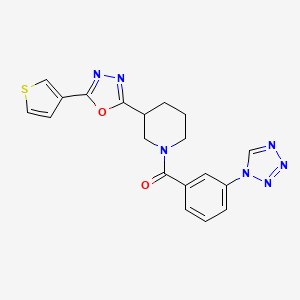
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism for Emesis and Depression
Research on similar compounds has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression through neurokinin-1 receptor antagonism, indicating potential therapeutic applications for mood disorders and chemotherapy-induced nausea and vomiting (Harrison et al., 2001).
KCNQ2 Potassium Channel Opening for Migraine
Compounds with structural similarities have been synthesized as orally bioavailable KCNQ2 potassium channel openers, showing significant oral activity in a rat model of migraine by reducing the total number of cortical spreading depressions induced by potassium chloride, suggesting a potential role in migraine management (Wu et al., 2003).
Structural Effects in Transition Metal Networks
In the realm of inorganic chemistry, studies on complexes involving dicyanamide-containing transition-metal ions have revealed the impact of methyl substituents on the structure of extended networks, contributing to the understanding of metal-ligand interactions and the design of materials with specific magnetic properties (Armentano et al., 2006).
Synthesis and Complexation in Organometallic Chemistry
Research into the synthesis and complexation with palladium(II) and mercury(II) of compounds structurally related to N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide has provided insights into the coordination chemistry and potential applications in catalysis and material science (Singh et al., 2000).
Fluorescent Probing for Hypoxic Cells
The development of fluorescent probes based on similar molecular structures for selective detection of hypoxia or nitroreductase (NTR) in tumor cells demonstrates the potential of these compounds in biomedical research and cancer diagnostics, offering tools for imaging disease-relevant hypoxia (Feng et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-13-18(2)15-20(14-17)26-24(30)23(29)25-16-22(28-9-11-31-12-10-28)19-5-7-21(8-6-19)27(3)4/h5-8,13-15,22H,9-12,16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLJKKZIZFMGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)
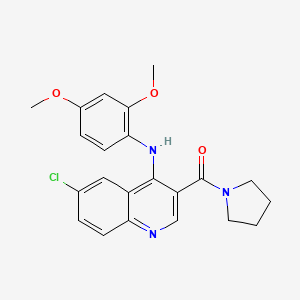
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)
![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)

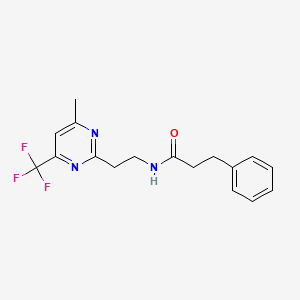
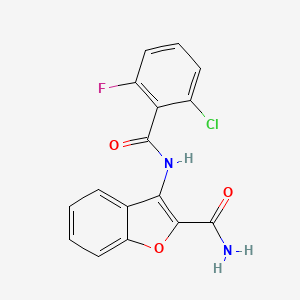

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)
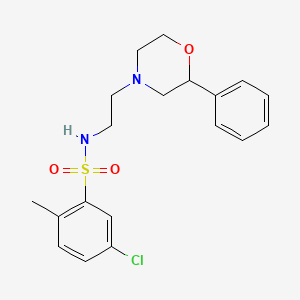

methyl}quinolin-8-ol](/img/structure/B2530666.png)

